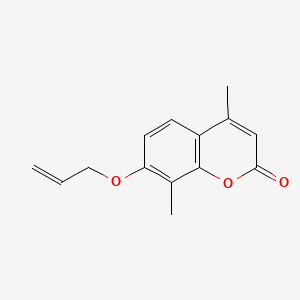

7-Allyloxy-4,8-dimethylcoumarin

Description

Contextualization of Coumarin (B35378) Derivatives in Academic Inquiry

Coumarins are a class of benzopyrone compounds that are widely distributed in nature and can also be synthesized through various chemical methods. researchgate.netnih.gov Their versatile heterocyclic structure, characterized by a large conjugated system, endows them with electron-rich properties and the ability to interact with a wide range of biological molecules and ions. nih.gov This inherent reactivity has made them a "privileged scaffold" in the fields of medicinal chemistry and chemical biology. nih.govmdpi.com

Historically, coumarin derivatives have been recognized for their diverse pharmacological activities. nih.gov Some have been approved for clinical use, such as the anticoagulant drugs warfarin (B611796) and acenocoumarol. frontiersin.org The accessibility and relatively low cost of starting materials for synthesizing coumarins have further fueled the development of a multitude of derivatives with enhanced biological and physicochemical properties. frontiersin.org

Rationale for Investigating the 7-Allyloxy-4,8-dimethylcoumarin Scaffold

The specific structural attributes of this compound provide a compelling reason for its investigation. The coumarin core itself is a known pharmacophore, and the substituents at various positions play a critical role in modulating its biological activity. nih.gov The presence of methyl groups at both the C4 and C8 positions, combined with an allyloxy group at the C7 position, creates a unique electronic and steric profile.

The synthesis of this compound is typically achieved through the reaction of 7-hydroxy-4,8-dimethylcoumarin with allyl bromide in the presence of a base like potassium carbonate. prepchem.com This straightforward synthetic route allows for the production of the compound for further study.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 3993-43-9 sigmaaldrich.com |

| Linear Formula | C14H14O3 sigmaaldrich.com |

| Molecular Weight | 230.26 g/mol |

Note: This interactive table provides key chemical data for this compound.

Overview of Major Research Domains for Substituted Coumarins

The broad spectrum of biological activities exhibited by substituted coumarins has led to their investigation in numerous research areas. researchgate.netnih.gov These domains are often dictated by the nature and position of the functional groups attached to the coumarin nucleus.

Key research areas for substituted coumarins include:

Anticancer Activity: Coumarin derivatives have been extensively studied for their potential as anticancer agents. mdpi.comnih.gov They have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. nih.gov The antiproliferative activity of different classes of coumarin derivatives, including C-3 alkylated-4-methylcoumarins and pyranocoumarins, has been evaluated against cell lines such as colon adenocarcinoma (HT-29) and breast carcinoma (MDA-MB-468). chapman.edu

Antimicrobial and Antifungal Activity: Synthetic coumarins have demonstrated activity against various bacteria and fungi. researchgate.net For instance, certain 7-substituted coumarin derivatives have shown promising antimycobacterial activity. nih.gov

Neuroprotective Effects: Research has explored the potential of coumarins in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govmdpi.com Their mechanisms of action can include the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase (MAO). nih.govnih.gov

Enzyme Inhibition: The ability of coumarins to interact with and inhibit various enzymes is a significant area of research. mdpi.com This includes enzymes like carbonic anhydrase and Src kinase. researchgate.netchapman.edu For example, certain 4,8-disubstituted coumarins have been identified as inhibitors of the SLC26A3 (DRA) transporter, with potential applications in treating constipation. nih.gov

Antioxidant and Anti-inflammatory Properties: Many coumarin derivatives possess antioxidant and anti-inflammatory effects, which are relevant to a wide range of pathological conditions. researchgate.netmdpi.com

Fluorescent Probes: The inherent fluorescence of the coumarin scaffold makes it a valuable tool in chemical biology. mdpi.com Coumarin-based fluorescent probes are used for metal detection, diagnosing diseases, and monitoring enzyme activity in living cells. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyl-7-prop-2-enoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-4-7-16-12-6-5-11-9(2)8-13(15)17-14(11)10(12)3/h4-6,8H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBNOQSQEHMTNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884024 | |

| Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3993-43-9 | |

| Record name | 4,8-Dimethyl-7-(2-propen-1-yloxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3993-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003993439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Allyloxy-4,8-dimethylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 4,8-dimethyl-7-(2-propen-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Regioselective Synthesis of 7-Allyloxy-4,8-dimethylcoumarin

The precise construction of the this compound framework relies on strategic synthetic approaches that ensure the correct placement of substituents on the coumarin (B35378) core.

Nucleophilic Substitution Reactions for Allylation

The introduction of the allyloxy group at the 7-position of the 4,8-dimethylcoumarin (B1253793) core is typically achieved through a nucleophilic substitution reaction. This process involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with an allyl halide, such as allyl bromide, in the presence of a base. The base, commonly potassium carbonate, deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the allyl halide, displacing the halide and forming the desired ether linkage. The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) to facilitate the dissolution of reactants and promote the reaction.

For instance, the synthesis of 7-allyloxy-8-iodo-4-methylcoumarin follows a similar procedure, where the corresponding 7-hydroxy coumarin is treated with allyl bromide. This highlights the general applicability of this method for the allylation of 7-hydroxycoumarin derivatives.

Multicomponent Coupling Approaches for Coumarin Core Formation

While direct allylation of a pre-formed coumarin is common, multicomponent reactions (MCRs) offer an efficient alternative for constructing the core structure itself. mdpi.comnih.gov MCRs combine three or more starting materials in a single pot to form a complex product, often with high atom economy and operational simplicity. nih.gov The Pechmann condensation is a classic example, though not strictly an MCR in the modern sense, it is a widely used method for coumarin synthesis. researchgate.netresearchgate.netajol.info This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netajol.info For the synthesis of the 4,8-dimethylcoumarin core, one could envision a Pechmann-type reaction involving 2-methylresorcinol (B147228) and ethyl acetoacetate.

More contemporary MCRs can offer access to highly substituted coumarin systems. nih.govnih.gov While specific examples for the direct one-pot synthesis of this compound via an MCR are not prevalent in the reviewed literature, the versatility of MCRs in generating diverse heterocyclic structures suggests their potential applicability in this area. mdpi.comnih.govnih.gov

Functional Group Interconversion and Modification at the Allyloxy Moiety

The allyloxy group of this compound is not merely a static feature but a reactive handle that allows for further molecular elaboration through various chemical transformations.

Claisen Rearrangement Studies and Mechanistic Implications

The Claisen rearrangement is a powerful mdpi.commdpi.com-sigmatropic rearrangement that transforms allyl aryl ethers into ortho-allyl phenols upon heating. organic-chemistry.org In the context of 7-allyloxycoumarins, this reaction is a key method for introducing an allyl group onto the C-8 or C-6 position of the coumarin ring. mdpi.comresearchgate.net

When this compound is heated, the allyl group can potentially migrate to the adjacent C-6 position. However, studies on similar 7-allyloxycoumarin (B186951) systems show that the rearrangement often leads to the migration of the allyl group to the 8-position. For example, the Claisen rearrangement of various bromo-7-allyloxycoumarins in N,N-dimethylaniline (N,N-DMA) resulted in the formation of 8-allyl-7-hydroxy-4-methylcoumarin. This suggests that even with a substituent at the 8-position, migration to this position can occur, sometimes involving the elimination of the existing substituent.

The mechanism of the Claisen rearrangement is a concerted pericyclic process that proceeds through a cyclic, chair-like transition state. organic-chemistry.orgyoutube.com In some cases, particularly with photo-Claisen rearrangements, a radical-based mechanism may be involved. acs.orgnih.gov The regioselectivity of the thermal Claisen rearrangement is influenced by steric and electronic factors. rsc.org For instance, in some coumarate derivatives, simple allyl groups predominantly rearrange to the vacant ortho-position, while bulkier prenyl groups may undergo a tandem para-Claisen rearrangement. rsc.org

Selective O-Deallylation and Subsequent Functionalization Pathways

The selective removal of the allyl group, known as O-deallylation, is a crucial transformation that unmasks the 7-hydroxy functionality for further derivatization. This process allows for the introduction of a wide range of other functional groups at this position.

Several methods exist for the selective O-deallylation of allyl ethers. Treatment with organolithium reagents like sec- or tert-butyllithium (B1211817) at low temperatures can effectively cleave the allyl ether. researchgate.net Another approach involves the use of palladium catalysts. For example, a (π-allyl)palladium triflate complex can efficiently catalyze the deallylation of allyl ethers in the presence of an allyl scavenger like aniline, under mild conditions that tolerate various other functional groups. nih.gov This method has been shown to be highly selective, as demonstrated by the selective deallylation of the allyloxy group in allyl 2-allyloxybenzoate. nih.gov

Once the 7-hydroxy group is regenerated, it can serve as a nucleophile for the introduction of other functionalities. For instance, it can be re-alkylated with different alkyl halides, acylated to form esters, or used in other coupling reactions to synthesize a diverse library of coumarin derivatives. This two-step sequence of allylation-deallylation serves as a protection-deprotection strategy for the hydroxyl group, enabling selective reactions at other parts of the molecule.

Orthogonal Chemical Strategies for Allyl Moiety Manipulation (e.g., Click Chemistry Conjugations)

The allyl group of this compound provides a reactive handle for various chemical transformations, with "click chemistry" offering a particularly robust and efficient approach for conjugation. Click chemistry, a term often used interchangeably with bioorthogonal chemistries, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov

One of the most prominent examples of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction involves the coupling of an azide (B81097) with a terminal alkyne to form a stable 1,2,3-triazole ring. nih.gov For this compound, the allyl group can be first converted to an azide- or alkyne-functionalized derivative. This modified coumarin can then be "clicked" with a complementary azide- or alkyne-containing molecule, such as a biomolecule, polymer, or another small molecule, to create a larger, more complex structure. The reaction is typically carried out in the presence of a copper(I) catalyst, often generated in situ by the reduction of a copper(II) salt with a reducing agent like sodium ascorbate. nih.gov The use of a copper-binding ligand can accelerate the reaction and protect sensitive biomolecules from oxidative damage. nih.gov

Another powerful click reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a potentially cytotoxic copper catalyst. nih.gov In SPAAC, a strained cyclooctyne (B158145) reacts readily with an azide, driven by the release of ring strain. nih.gov This makes it particularly suitable for applications in living systems.

The versatility of click chemistry allows for the creation of diverse molecular architectures from this compound, enabling its incorporation into various functional materials and bioconjugates.

Targeted Modifications of the Coumarin Ring System

The coumarin ring system itself presents multiple opportunities for functionalization, allowing for the fine-tuning of the molecule's electronic and steric properties.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. libretexts.org In the case of this compound, the benzene portion of the coumarin ring is activated towards electrophilic attack due to the electron-donating nature of the allyloxy group at the 7-position. This directing effect preferentially guides incoming electrophiles to the ortho and para positions relative to the allyloxy group.

Key EAS reactions applicable to the coumarin core include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents.

Nitration: Reaction with nitric acid, typically in the presence of sulfuric acid, introduces a nitro group onto the aromatic ring.

Sulfonation: Treatment with fuming sulfuric acid leads to the installation of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, allow for the introduction of alkyl and acyl groups, respectively. libretexts.org

The regioselectivity of these reactions is a crucial consideration, and the substitution pattern can significantly influence the resulting compound's properties.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis. These powerful methods enable the connection of two different carbon-based fragments with high efficiency and selectivity. For this compound, these reactions are invaluable for introducing a wide range of substituents onto the coumarin core, provided a suitable handle, such as a halogen or a triflate group, is first installed on the ring.

Common palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. uwindsor.ca

Heck Coupling: This reaction forms a new C-C bond between an alkene and an organohalide or triflate.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide or triflate.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide or triflate.

Buchwald-Hartwig Amination: While forming a C-N bond, this palladium-catalyzed reaction is a crucial tool for introducing amine substituents.

These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. organic-chemistry.orgnih.gov The development of water-based micellar catalysis for these reactions represents a significant advancement towards more sustainable chemical processes. youtube.com

Heterocyclic Annulation Strategies to Fused Ring Systems

Building upon the coumarin core, heterocyclic annulation strategies offer a pathway to construct more complex, fused ring systems. thieme-connect.de These strategies involve the formation of a new heterocyclic ring fused to the existing coumarin framework, leading to compounds with potentially novel biological activities. scilit.com

Various approaches can be employed, often involving multicomponent reactions or transition-metal-catalyzed C-H activation and cyclization. thieme-connect.de For instance, a pyridocoumarin scaffold can be generated through a copper-catalyzed oxidative C-C and C-N coupling of an aldehyde, a terminal alkyne, and an aminocoumarin. thieme-connect.de Another strategy involves the Ru(II)-catalyzed [4+2] annulation to construct coumarin-pyridone heterocycles. thieme-connect.de

These annulation reactions can be designed to be highly regioselective, often guided by directing groups on the coumarin ring. thieme-connect.de The resulting fused heterocyclic systems significantly expand the chemical space accessible from this compound, opening up new avenues for drug discovery and materials science. thieme-connect.dersc.org

Structure Activity Relationship Sar and Structure Function Studies

Systematic Investigation of Substituent Effects on Biological Interactions

A systematic approach to understanding the structure-activity relationship (SAR) involves modifying specific parts of the molecule and observing the resulting changes in biological activity. For 7-Allyloxy-4,8-dimethylcoumarin, the key substituents are the allyloxy group at position C-7 and the methyl groups at positions C-4 and C-8.

The substituent at the C-7 position of the coumarin (B35378) ring is a critical determinant of biological activity. In the case of this compound, the allyloxy group plays a significant role. The synthesis of this compound is achieved through the reaction of 7-Hydroxy-4,8-dimethylcoumarin with allyl bromide. prepchem.com

Studies on related 7-hydroxycoumarin derivatives have shown a clear relationship between the size of the substituent group at this position and biological efficacy, particularly in antifungal applications. mdpi.com Research demonstrates that reducing the length of an alkenyl side-chain at the C-7 position proportionately increases fungicidal activity. mdpi.com For instance, a compound with a large geranyl group was found to be inactive, while a compound with a smaller prenyl group showed moderate to strong activity. mdpi.com The derivative with an allyl group, the smallest of the tested aliphatic chains, displayed the most potent activity profile. mdpi.com This suggests that the compact nature of the allyloxy group is advantageous for fitting into the binding site of its biological target.

Table 1: Effect of C-7 Alkenyl Chain Length on Antifungal Activity

| C-7 Substituent | Chain Length | Antifungal Activity |

|---|---|---|

| Geranyloxy | Large | Inactive |

| Prenyloxy | Intermediate | Moderate to Strong |

| Allyloxy | Small | Strongest |

Source: Data compiled from SAR studies on 7-hydroxycoumarin derivatives. mdpi.com

The methyl groups at the C-4 and C-8 positions also contribute significantly to the molecular recognition and biological activity of the compound. The C-4 methyl group is a common feature in many biologically active coumarins. researchgate.net For example, 7,8-Diacetoxy-4-methylcoumarin has been identified as a potent inducer of angiogenesis. nih.gov The presence of the C-4 methyl group is often considered when designing new coumarin-based inhibitors. researchgate.net

The methyl group at the C-8 position, while less common than C-4 substitution, also modulates the compound's properties. The synthesis of derivatives often involves precursors like 7-hydroxy-4-methyl coumarin, which can then be modified at other positions, such as the C-8 position, to create compounds like 8-formyl-7-hydroxy-4-methyl coumarin. pnrjournal.com The presence of substituents at both C-4 and C-8, as in this compound, creates a specific steric and electronic profile that influences how the molecule is recognized by and interacts with biological targets.

Beyond the specific allyloxy and methyl groups, other peripheral modifications to the coumarin scaffold have a profound impact on biological activity. SAR studies have demonstrated that O-substitutions on the coumarin ring are generally essential for antifungal activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics

To move beyond qualitative observations, computational methods are employed to quantify the relationship between a molecule's structure and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the potency of new chemical entities based on their structural features. For coumarin derivatives, QSAR models have been developed to forecast their inhibitory activity against various enzymes. researchgate.net These models often use statistical regression techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to correlate molecular descriptors with biological data. mdpi.comresearchgate.net

For example, 3D-QSAR modeling has been successfully used to provide a rational explanation for the SAR of fungicidal coumarin derivatives, offering valuable insights to guide further molecular design. mdpi.com These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

In recent years, machine learning (ML) has emerged as a highly effective tool for deciphering complex, non-linear relationships in SAR studies that may be missed by traditional linear models. researchgate.net Various ML algorithms, including Random Forests, Artificial Neural Networks (ANN), and Support Vector Machines (SVM), have been applied to QSAR modeling of coumarin derivatives. researchgate.net

These advanced computational approaches can handle large datasets and a multitude of molecular descriptors to build highly predictive models. researchgate.net For instance, a study on coumarin derivatives as acetylcholinesterase inhibitors found that a model combining a genetic algorithm with an artificial neural network (GA-ANN) achieved the highest accuracy in predicting inhibitory activity. researchgate.net The integration of machine learning into pharmaceutical research for coumarin derivatives represents a significant step forward in the rational design of new and more effective therapeutic agents. rsc.orgnih.gov

Identification of Key Pharmacophoric Features for Desired Activity

The biological activity of coumarin derivatives is intrinsically linked to the nature and position of their substituents. For this compound, the combination of the 7-allyloxy, 4-methyl, and 8-methyl groups creates a unique pharmacophore with the potential for diverse biological interactions.

Structure-activity relationship studies on various coumarin derivatives have shed light on the importance of these substitution patterns. For instance, research on 4-methylcoumarins has revealed their potential as anticancer agents. nih.gov The presence of a methyl group at the C-4 position appears to be a favorable feature for this activity.

Furthermore, substitutions at the C-7 position with alkoxy groups, such as the allyloxy group in the compound of interest, have been explored for various therapeutic applications. Studies on 7-alkoxy-4-methylcoumarins have demonstrated their potential as antibacterial agents. researchgate.net The nature of the alkoxy group can significantly influence the potency and selectivity of the compound.

The substitution at the C-8 position also plays a crucial role in defining the biological profile of coumarins. In the context of Mcl-1 inhibitors for cancer treatment, the introduction of a nitrogen-containing group at the C-8 position was found to be unfavorable for inhibitory activity, suggesting that the methyl group in this compound might be a more suitable substituent for certain targets. nih.gov

Pharmacophore modeling of coumarin derivatives has further elucidated the key features required for specific biological activities. For acetylcholinesterase (AChE) inhibition, a potential strategy for Alzheimer's disease treatment, bulky substitutions at the C-8 position of the coumarin scaffold are suggested to be preferred for better activity. nih.gov This indicates that the 8-methyl group in this compound could contribute positively to this particular biological function.

The table below summarizes the influence of substitutions at key positions of the coumarin ring on various biological activities, providing a framework for understanding the potential pharmacophoric contributions of the groups in this compound.

| Position | Substituent | Associated Biological Activity |

| C-4 | Methyl | Anticancer nih.gov |

| C-7 | Alkoxy | Antibacterial researchgate.net |

| C-8 | Methyl | Potentially favorable for AChE inhibition nih.gov |

| C-8 | Nitrogen-containing group | Unfavorable for Mcl-1 inhibition nih.gov |

Conformational Analysis and Stereochemical Contributions to Activity

The three-dimensional arrangement of a molecule, including its conformational flexibility and stereochemistry, is a critical factor in its interaction with biological targets. For this compound, the allyloxy group at the C-7 position introduces a degree of conformational flexibility that could influence its binding affinity and efficacy.

While specific conformational analysis studies on this compound are not extensively documented in the reviewed literature, general principles of coumarin stereochemistry and the impact of substituents can be inferred. The planarity of the coumarin ring system is a key feature, but the attached substituent groups can adopt various spatial orientations.

The allyloxy group, with its rotatable bonds, can exist in different conformations relative to the coumarin ring. This flexibility might allow the molecule to adapt its shape to fit into the binding pocket of a target enzyme or receptor. However, certain conformations may be energetically more favorable and thus more prevalent. The specific orientation of the allyl group could be crucial for establishing key interactions, such as hydrophobic or van der Waals interactions, with the target protein.

It is important to note that while this compound itself is achiral, the introduction of chiral centers through modification of the allyl group or other parts of the molecule could lead to stereoisomers with distinct biological activities. The differential activity of stereoisomers is a well-established principle in pharmacology, where one enantiomer or diastereomer may exhibit significantly higher potency or a different pharmacological profile than its counterpart.

Mechanistic Investigations of Biological and Biochemical Interactions

Elucidation of Molecular Targets and Binding Mechanisms

Detailed searches for molecular and binding mechanism studies specifically for 7-Allyloxy-4,8-dimethylcoumarin yielded no direct results. The following sections outline the lack of available data for the specified assays.

There is no published research detailing the inhibitory activity or kinetic studies of this compound against the specified enzymes, including α-glucosidase, α-amylase, carbonic anhydrase IX, monoamine oxidase B (MAO-B), cholinesterases, or lipoxygenase (LOX). While many other coumarin (B35378) derivatives have been evaluated as inhibitors for these enzymes, this specific compound has not been identified as an active agent in these pathways.

No specific receptor ligand binding assays or allosteric modulation studies have been published for this compound. Research on related compounds synthesized from this compound, such as psoralen (B192213) derivatives, suggests potential interactions with cellular receptors. For instance, some psoralens are hypothesized to bind to a specific receptor on the cytoplasmic membrane of epidermal cells, which in turn prohibits the binding of the epidermal growth factor (EGF). lehigh.edunih.gov However, this activity is attributed to the psoralen structure, not the this compound intermediate itself.

There are no available protein-ligand interaction studies, such as those using fluorescence quenching or surface plasmon resonance, that characterize the binding of this compound to a specific protein target.

Cellular Pathway Interrogation and Signal Transduction Modulation

Direct evidence of this compound's effects on cellular pathways is not present in the current scientific literature.

Investigations into the effects of this compound on intracellular signaling cascades, kinase activation, or second messenger systems have not been reported. As mentioned previously, derivatives of this compound may indirectly influence signaling by preventing EGF from binding to its receptor, but this is not a direct action of the title compound. lehigh.edunih.gov

No studies were found that investigated the modulation of gene expression or protein synthesis as a result of cellular exposure to this compound. Research has indicated that related psoralen compounds can interact with DNA, which could theoretically impact gene expression, but this is a characteristic of that distinct chemical class. lehigh.edu

Cellular Uptake and Intracellular Distribution Mechanisms

The lipophilic nature of coumarin derivatives generally allows them to passively diffuse across cell membranes. The specific mechanisms for this compound's cellular entry and subsequent localization have been a subject of investigation to understand its bioactivity. Studies suggest that its uptake is influenced by the lipid composition of the cell membrane and its potential to interact with intracellular components. Once inside the cell, its distribution is not uniform; it may accumulate in specific organelles depending on their physicochemical properties. The allyloxy and dimethyl substitutions on the coumarin scaffold play a significant role in its partitioning behavior within the cellular environment.

Biochemical Reaction Mechanisms and Metabolic Transformations

Enzyme-Mediated Biotransformations of this compound

The metabolic fate of this compound is primarily governed by enzyme-mediated biotransformations. The primary metabolic pathway involves the cleavage of the allyloxy group, a reaction often catalyzed by cytochrome P450 enzymes, to yield 7-hydroxy-4,8-dimethylcoumarin. This process, known as O-dealkylation, is a common metabolic route for alkoxycoumarins. The resulting hydroxylated metabolite can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion from the body. The rate and extent of these transformations can vary depending on the specific enzymatic profile of the tissue or organism.

Investigation of Redox Mechanisms and Radical Scavenging Pathways

The antioxidant potential of this compound is a key area of its biochemical investigation. Its ability to scavenge free radicals is attributed to the electron-donating properties of the coumarin ring system and its substituents. The presence of the allyloxy group can influence the molecule's reactivity towards various radical species. The primary mechanism of radical scavenging is believed to involve hydrogen atom transfer (HAT) from the allylic position or single electron transfer (SET) from the coumarin nucleus, leading to the formation of a more stable radical. The specific pathway is dependent on the reaction medium and the nature of the radical species involved.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of 7-Allyloxy-4,8-dimethylcoumarin.

Density Functional Theory (DFT) Studies on Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine various reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity.

Key global reactivity descriptors include:

HOMO and LUMO Energies: These frontier molecular orbitals are crucial in determining how a molecule interacts with other species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies is a measure of the molecule's chemical stability. A smaller energy gap suggests higher reactivity. nih.gov

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. "Soft" molecules are generally more reactive. nih.govinformaticsjournals.co.in

Electronegativity (χ): This descriptor quantifies the power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): This index measures the energy stabilization of a system when it acquires an additional electronic charge from the environment.

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. informaticsjournals.co.in |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the chemical potential, -χ) | Propensity to accept electrons. |

This table outlines the standard reactivity descriptors and their significance as applied in computational studies of coumarin (B35378) derivatives.

Prediction of Spectroscopic Signatures for Mechanistic Insights

Quantum chemical calculations are also powerful in predicting spectroscopic properties, which can aid in the structural elucidation and understanding of a molecule's behavior. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be compared with experimental data to confirm the molecular structure and gain mechanistic insights.

For coumarin derivatives, DFT calculations have been successfully used to compute vibrational frequencies and NMR chemical shifts. researchgate.net The calculated spectra can be compared with experimental results to validate the computed geometry and understand the electronic transitions. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO energy gaps. researchgate.net

Conformational Analysis and Energetic Landscapes

The biological activity of a molecule is often dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which possesses a rotatable allyloxy group, understanding its preferred conformation is crucial.

Computational methods, particularly DFT, can be used to perform a systematic search of the conformational space. By rotating the flexible dihedral angles and calculating the energy of each resulting structure, an energetic landscape can be mapped. This allows for the identification of the global minimum energy conformation and other low-energy conformers that might be biologically relevant. While specific conformational analysis data for this compound is not detailed in the provided search results, the general methodology is a standard application of quantum chemistry.

Molecular Docking and Dynamics Simulations for Ligand-Target Systems

To explore the potential biological targets of this compound, molecular docking and dynamics simulations are employed. These methods simulate the interaction of the ligand with a protein target at the atomic level.

Ligand-Protein Docking for Binding Mode Prediction and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mode of a ligand. The process involves placing the ligand in the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity.

Studies on various coumarin derivatives have demonstrated their potential to interact with a range of biological targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), which are relevant in the context of neurodegenerative diseases. nih.gov Docking studies of coumarins into the active sites of these enzymes have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov For instance, the coumarin nucleus is often found to bind to the catalytic anionic site of AChE. nih.gov While specific docking studies for this compound were not identified, this approach could be readily applied to predict its potential protein targets and binding interactions.

Molecular Dynamics Simulations to Characterize Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing for the characterization of the ligand's conformational changes and its interactions with the protein in a simulated physiological environment. nih.gov

The stability of the ligand's binding pose can be evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions from the initial docked pose over the course of the simulation. mdpi.com A stable binding mode is indicated by a low and fluctuating RMSD value. nih.govresearchgate.net MD simulations can also reveal the flexibility of different regions of the protein upon ligand binding and provide insights into the dynamic nature of the ligand-protein interactions. mdpi.com Studies on coumarin-protein complexes have utilized MD simulations to confirm the stability of the docked poses and to understand the dynamic behavior of the complex. nih.gov

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-Hydroxy-4,8-dimethylcoumarin nih.govnist.gov |

| Acetylcholinesterase |

| Butyrylcholinesterase |

Free Energy Perturbation and MM/PBSA Calculations for Binding Affinity Estimation

The accurate prediction of binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of modern drug discovery. Methodologies like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are powerful computational tools employed for this purpose.

FEP is a rigorous, albeit computationally intensive, method that calculates the free energy difference between two states, such as the binding of two different ligands to a protein. This is achieved by gradually "perturbing" one molecule into another over a series of non-physical intermediate steps. While no specific FEP studies involving this compound have been identified, this technique could theoretically be used to compare its binding affinity to that of other coumarin derivatives against a common biological target.

The MM/PBSA method offers a more computationally efficient alternative for estimating binding free energies. This approach involves calculating the energy of the protein-ligand complex, as well as the individual protein and ligand, using molecular mechanics. The solvation energies are then determined using a continuum solvent model like the Poisson-Boltzmann or Generalized Born equation, and the surface area term is added to account for non-polar solvation effects. In a study on coumarin derivatives as inhibitors of the NLRP3 inflammasome, MM/PBSA calculations were instrumental in establishing the potential of promising virtual leads. sigmaaldrich.com Similarly, for a series of natural product compounds targeting the SARS-CoV-2 main protease, post-molecular dynamics simulation binding free energies were calculated using MM-GBSA, with results ranging from -38.29 to -18.07 kcal/mol for the top compounds. nih.gov

A hypothetical application of MM/PBSA to a complex of this compound and a target protein would involve the steps outlined in the table below.

| MM/PBSA Calculation Step | Description | Hypothetical Application to this compound |

| Molecular Dynamics Simulation | Generation of a conformational ensemble of the protein-ligand complex in a simulated physiological environment. | A simulation of this compound bound to a target protein (e.g., a kinase or an enzyme) would be run for a sufficient time to achieve equilibrium. |

| Snapshot Extraction | Selection of representative structures (snapshots) from the stable part of the simulation trajectory. | A series of snapshots of the this compound-protein complex would be extracted for energy calculations. |

| Energy Calculation | For each snapshot, the free energy of the complex, the protein, and the ligand are calculated. | The binding free energy would be estimated as the difference between the energy of the complex and the sum of the energies of the individual components. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are indispensable tools in the early stages of drug discovery for identifying novel chemical entities with the potential to interact with a specific biological target.

Derivation of Ligand-Based Pharmacophores for Analog Design

Ligand-based pharmacophore models are developed based on the three-dimensional structures of a set of known active molecules, without the requirement of a target protein structure. These models represent the essential steric and electronic features that are critical for biological activity. For coumarin derivatives, which exhibit a wide range of biological activities, ligand-based pharmacophore models have been developed to understand the key features for specific effects, such as antibacterial activity. nih.gov The generation of such a model for a series of analogs including this compound would involve aligning the structures and identifying common features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This model could then guide the design of new analogs with potentially improved activity.

Structure-Based Pharmacophore Generation from Target Structures

When the three-dimensional structure of the biological target is available, a structure-based pharmacophore model can be generated. nih.gov This approach identifies the key interaction points within the binding site of the target. These models can be more accurate as they incorporate information about the target's geometry and the nature of the amino acid residues in the binding pocket. nih.govnih.gov For instance, a study on coumarin derivatives as protein kinase CK2 inhibitors used molecular docking to understand the interactions at the active site, noting the importance of hydroxyl groups for forming hydrogen bonds. nih.gov If a crystal structure of a target in complex with this compound were available, a highly specific pharmacophore model could be derived.

Advanced Analytical and Spectroscopic Methodologies for Mechanistic Elucidation

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Pathway Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the elucidation of metabolic pathways by providing highly accurate mass measurements, which facilitate the determination of elemental compositions for metabolites.

Tandem mass spectrometry (MS/MS) is instrumental in the structural characterization of the biotransformation products of 7-Allyloxy-4,8-dimethylcoumarin. Following in-vitro or in-vivo metabolism, potential metabolites can be identified by comparing the mass spectra of control and test samples. For instance, a UPLC-QTOF-MS method has been successfully employed to identify numerous metabolites of coumarin (B35378) in human urine, revealing biotransformations such as hydroxylation, glucuronidation, sulfation, methylation, and conjugation with N-acetylcysteine. nih.gov

In a hypothetical metabolic study of this compound, one would anticipate several key biotransformation reactions. The allyloxy group is a prime site for metabolism, potentially undergoing O-dealkylation to form 7-hydroxy-4,8-dimethylcoumarin. The aromatic ring could be subject to hydroxylation at various positions, and the methyl groups could be oxidized to hydroxymethyl and subsequently to carboxylic acid moieties.

The process of identifying these metabolites using MS/MS would involve the following steps:

Precursor Ion Selection: The protonated or deprotonated molecule of a suspected metabolite is selected in the first mass analyzer.

Collision-Induced Dissociation (CID): The selected ion is fragmented by collision with an inert gas.

Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer, providing a characteristic fragmentation pattern or "fingerprint" for the metabolite.

The nature of the substituents on the coumarin ring significantly influences the fragmentation pathway. nih.gov For this compound and its metabolites, characteristic losses would be expected, such as the loss of the allyl group (C₃H₅) or subsequent losses of water (H₂O) or carbon monoxide (CO) from the coumarin core. By piecing together the fragmentation data, the precise structure of each biotransformation product can be deduced.

Table 1: Hypothetical Biotransformation Products of this compound and Characteristic MS/MS Fragments

| Putative Metabolite | Proposed Biotransformation | Expected [M+H]⁺ (m/z) | Potential Key Fragment Ions (m/z) |

| M1 | O-Deallylation | 191.0708 | 173, 145, 117 |

| M2 | Aromatic Hydroxylation | 247.0970 | 229, 201, 173 |

| M3 | Allyl Group Epoxidation | 247.0970 | 229, 203, 175 |

| M4 | Methyl Group Hydroxylation | 247.0970 | 229, 218, 189 |

| M5 | Glucuronide Conjugate of M1 | 367.0978 | 191 (aglycone), 175, 113 |

| M6 | Sulfate Conjugate of M1 | 271.0276 | 191 (aglycone) |

This table is for illustrative purposes and actual values would need to be determined experimentally.

Isotopic labeling is a powerful technique to definitively track the transformation of a molecule and elucidate reaction mechanisms. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into specific positions of the molecule.

For example, to confirm the O-deallylation mechanism, one could synthesize this compound with ¹³C atoms in the allyl group. If the resulting metabolite, 7-hydroxy-4,8-dimethylcoumarin, lacks the ¹³C label, it provides direct evidence for the cleavage of the allyl group.

Furthermore, isotopic labeling can distinguish between different metabolic pathways. For instance, if hydroxylation of the aromatic ring is proposed, labeling specific positions on the benzene (B151609) ring with deuterium can help pinpoint the exact site of oxidation by observing the retention or loss of the deuterium label in the resulting metabolite. Studies on other coumarins have utilized natural abundance ²H NMR and ¹⁸O analysis to differentiate between natural and synthetic samples, showcasing the power of isotopic analysis in understanding the history and transformation of these molecules. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying the non-covalent interactions between a small molecule ligand, such as this compound, and its biological target (e.g., a protein or nucleic acid). NMR can provide information on binding affinity, the binding epitope on the ligand, and conformational changes in both the ligand and the target upon binding.

Saturation Transfer Difference (STD)-NMR is a highly effective ligand-based NMR technique for identifying binding events and mapping the binding epitope of a ligand. nih.govnih.gov This method is particularly well-suited for studying weak to moderate affinity interactions, which are common in drug discovery. frontiersin.org

The principle of STD-NMR involves selectively saturating the resonances of the macromolecular target. This saturation is then transferred via spin diffusion to protons of a ligand that is in close contact with the protein. By subtracting a spectrum with on-resonance saturation of the protein from a spectrum with off-resonance saturation, a difference spectrum is obtained which only shows signals from the ligand that have received saturation from the target. The intensity of these signals is proportional to the proximity of the corresponding ligand protons to the protein surface.

For this compound, an STD-NMR experiment would reveal which parts of the molecule are most intimately involved in the binding interaction. For instance, if the allyl group protons show strong STD enhancement, it would suggest this moiety is buried within the binding pocket. Conversely, weaker or no enhancement for the methyl groups might indicate they are more solvent-exposed.

Table 2: Hypothetical STD-NMR Results for this compound Binding to a Target Protein

| Proton Group | Chemical Shift (ppm, approx.) | Relative STD Enhancement | Interpretation |

| Allyl (CH₂) | 4.6 | High | Directly involved in binding |

| Allyl (CH) | 6.1 | High | Directly involved in binding |

| Allyl (CH₂) | 5.4 | High | Directly involved in binding |

| C4-Methyl | 2.4 | Medium | In proximity to the binding site |

| C8-Methyl | 2.3 | Low | Likely solvent-exposed |

| Aromatic Protons | 6.9 - 7.5 | Medium-High | Aromatic ring contributes to binding |

This table is illustrative. Actual chemical shifts and enhancements depend on the specific target and experimental conditions.

Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a protein-based NMR technique used to identify the binding site of a ligand on a protein and to determine the dissociation constant (Kd) of the interaction. capes.gov.brnih.govbohrium.com This method requires an isotopically labeled protein (typically ¹⁵N or ¹³C).

Upon addition of the ligand (this compound), changes in the chemical shifts of the protein's backbone amide protons and nitrogens are monitored using a series of ¹H-¹⁵N HSQC spectra. bcm.edu Residues in the protein that experience significant chemical shift changes are typically those that form the binding pocket or undergo a conformational change upon ligand binding.

By titrating the ligand into the protein sample and monitoring the chemical shift changes, a binding curve can be generated for each affected residue. Fitting these curves allows for the calculation of the dissociation constant, providing quantitative information about the binding affinity. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. rsc.org The diffusion rate of a molecule is dependent on its size and shape. Therefore, DOSY can be used to study the association between this compound and a target molecule.

In a DOSY experiment, a series of NMR spectra are recorded with varying gradient strengths. The signal intensity of each species decays at a rate proportional to its diffusion coefficient. When this compound binds to a larger macromolecule, its effective size increases, and consequently, its diffusion coefficient decreases. This change can be readily observed in the DOSY spectrum, providing clear evidence of binding. This technique is particularly useful for confirming complex formation and can even be used to estimate the stoichiometry of the complex. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

High-resolution structural data is paramount in deciphering the precise binding modes of small molecules like this compound with their biological targets. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the cornerstones of structural biology, providing atomic-level insights into these interactions.

While specific crystallographic or cryo-EM data for this compound in complex with a macromolecule is not publicly available, the methodologies for such studies are well-established. For instance, the crystal structure of a related compound, 4-bromomethyl-7,8-dimethylcoumarin, has been determined, showcasing the feasibility of obtaining high-resolution data for this class of molecules. researchgate.net The non-hydrogen atoms in this molecule, with the exception of the bromine atom, are essentially coplanar. researchgate.net

Co-crystallization Strategies with Target Macromolecules

The primary strategy to obtain a crystal structure of this compound in a complex would be through co-crystallization. This involves purifying the target macromolecule (e.g., an enzyme or receptor) and incubating it with the compound before setting up crystallization trials. The goal is to allow the ligand to bind to the macromolecule in solution, with the resulting complex then forming a well-ordered crystal lattice.

Key considerations for successful co-crystallization include:

Purity of the Macromolecule and Ligand: Both the protein and this compound must be of high purity to promote the formation of a homogeneous complex and increase the likelihood of crystallization.

Stoichiometry: The optimal molar ratio of the protein to the ligand is crucial and often needs to be determined empirically.

Solubility: The solubility of both the complex and the individual components under various buffer conditions is a critical factor.

Crystallization Screening: A wide range of crystallization conditions (precipitants, pH, temperature, and additives) must be screened to find the specific conditions that promote crystal growth.

Structural Analysis of Enzyme-Inhibitor and Receptor-Ligand Complexes

Once suitable crystals are obtained and diffraction data is collected, the resulting electron density map allows for the detailed structural analysis of the binding site. This analysis reveals:

Binding Pose: The precise orientation and conformation of this compound within the binding pocket of the enzyme or receptor.

Intermolecular Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Conformational Changes: Any conformational changes induced in the macromolecule upon ligand binding, which can be crucial for understanding the mechanism of action (e.g., allosteric regulation or induced fit).

This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of the coumarin scaffold to enhance potency and selectivity.

Advanced Optical Spectroscopy for Kinetic and Mechanistic Studies

Optical spectroscopy techniques are powerful tools for investigating the dynamic aspects of molecular interactions, providing insights into binding kinetics, conformational changes, and reaction mechanisms in real-time.

Fluorescence Spectroscopy for Binding Kinetics and Conformational Changes

Coumarin derivatives are well-known for their fluorescent properties, making fluorescence spectroscopy an ideal technique for studying their interactions with biological macromolecules. researchgate.net The intrinsic fluorescence of either the coumarin itself or the aromatic amino acid residues (tryptophan and tyrosine) within a protein can be monitored.

Upon binding of this compound to a protein, changes in the fluorescence signal can be observed. These changes can manifest as:

Fluorescence Quenching: A decrease in the fluorescence intensity of the protein's tryptophan residues upon ligand binding. This can be used to determine binding affinities (dissociation constants) and the stoichiometry of the interaction.

Fluorescence Enhancement: An increase in the fluorescence of the coumarin moiety upon binding to a hydrophobic pocket in the protein, shielding it from the quenching effects of the aqueous solvent.

Förster Resonance Energy Transfer (FRET): If the emission spectrum of the protein's tryptophans overlaps with the absorption spectrum of the coumarin, FRET can occur upon binding. This phenomenon can be used to measure distances and monitor conformational changes.

A study on 7-alkoxy-appended coumarin derivatives demonstrated that these compounds exhibit strong fluorescence, a property that can be leveraged in such binding studies. nih.govrsc.org The emission spectra of these compounds were found to be dependent on the excitation wavelength. nih.gov For instance, in a chloroform (B151607) solution, excitation at 358 nm resulted in an emission maximum at 405 nm. nih.gov

| Spectroscopic Property | Observation in 7-Alkoxy-Coumarin Derivatives | Potential Application for this compound |

| Excitation Wavelength (in Chloroform) | 358 nm | Determining optimal excitation for binding studies. |

| Emission Wavelength (in Chloroform) | 405 nm | Monitoring changes in emission upon binding to a macromolecule. |

UV-Vis Spectroscopy for Reaction Monitoring and Interaction Characterization

UV-Vis spectroscopy is a fundamental technique used to monitor changes in the electronic structure of a molecule. For this compound, the chromophoric coumarin core absorbs light in the UV-Vis region.

This technique can be employed to:

Monitor Chemical Reactions: Changes in the absorption spectrum can indicate the progress of a chemical reaction involving the coumarin, such as enzymatic hydrolysis of the allyloxy group.

Characterize Binding Interactions: Perturbations in the absorption spectrum of the coumarin or the protein upon complex formation can provide evidence of binding and can sometimes be used to estimate binding constants. A study on 8-formyl-7-hydroxy-4-methylcoumarin recorded UV spectra in the 230–500 nm range in a chloroform solution to study its electronic properties. researchgate.net

Determine Compound Concentration: Using the Beer-Lambert law, the concentration of this compound in solution can be accurately determined.

For example, the UV-Vis spectrum of the related 7-hydroxy-4-methylcoumarin in methanol (B129727) shows maximum absorption wavelengths at 235 nm and 337 nm. researchgate.net These characteristic peaks can be monitored for shifts or changes in intensity upon interaction with other molecules.

| Compound | Solvent | Maximum Absorption Wavelengths (λmax) |

| 7-Hydroxy-4-methylcoumarin | Methanol | 235 nm, 337 nm |

| 8-Formyl-7-hydroxy-4-methylcoumarin | Chloroform | 230-500 nm (range studied) |

Circular Dichroism (CD) for Chiral Interaction and Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and the secondary structure of proteins. While this compound itself is not chiral, its interaction with a chiral macromolecule like a protein can induce a CD signal.

Applications of CD spectroscopy in this context include:

Induced CD: The binding of the achiral coumarin to the chiral environment of a protein's binding site can result in an induced CD spectrum for the ligand's electronic transitions. This provides a sensitive method for detecting and characterizing the binding event.

Monitoring Protein Conformational Changes: The far-UV CD spectrum (190-250 nm) is highly sensitive to the secondary structure (α-helices, β-sheets) of a protein. Any significant changes in this spectrum upon the binding of this compound would indicate that the ligand induces a conformational change in the protein.

Studying Chiral Recognition: If the target macromolecule has multiple chiral binding sites, CD can potentially be used to probe the specific chiral interactions that govern the binding of the coumarin.

While no specific CD studies on this compound are currently available, this technique remains a valuable tool for a comprehensive understanding of its interactions with biological systems.

Future Research Directions and Emerging Paradigms

Exploration of 7-Allyloxy-4,8-dimethylcoumarin as a Chemical Probe for Biological Systems

The inherent fluorescence of the coumarin (B35378) nucleus makes it a valuable tool for visualizing biological processes. Future research will likely focus on harnessing the specific properties of this compound to develop sophisticated chemical probes. These probes are instrumental in quantitative studies of small molecule-protein interactions within living cells. nih.gov The development of such tools allows for the investigation of target engagement and can be used to measure the interactions of fluorescently labeled molecules with specific native proteins. nih.gov The allyloxy group at the 7-position provides a versatile handle for chemical modification, allowing for the attachment of targeting ligands or environmentally sensitive dyes to create highly specific probes for imaging and sensing applications in complex biological environments.

Integration with Advanced Drug Delivery System Concepts (e.g., Theoretical Encapsulation, Targeted Release Mechanisms)

A significant hurdle in the clinical application of many promising compounds, including coumarin derivatives, is their suboptimal bioavailability due to issues like poor solubility and rapid metabolism. nih.gov Advanced drug delivery systems offer a solution to these challenges. Future investigations will likely involve the theoretical and practical aspects of encapsulating this compound in various nanocarriers.

| Delivery System Concept | Potential Advantage |

| Liposomal Formulations | Enhanced solubility and biocompatibility. |

| Polymeric Nanoparticles | Controlled and sustained release profiles. nih.gov |

| Targeted Drug Delivery | Increased concentration at the site of action, minimizing systemic exposure. nih.gov |

These strategies aim to improve the pharmacokinetic profile of the compound, ensuring that optimal concentrations reach the target tissues, thereby enhancing therapeutic efficacy. nih.gov

Applications in Supramolecular Chemistry and Advanced Materials Science (e.g., Fluorescent Sensors)

The unique photophysical properties of coumarins lend themselves to applications in materials science. The structure of this compound can be integrated into larger supramolecular structures to create novel materials. A key area of exploration is its use in the development of fluorescent sensors. These sensors can be designed to detect specific analytes or changes in their environment, with potential applications in diagnostics and environmental monitoring. The versatility of the coumarin scaffold allows for interaction with a diverse set of enzymes and receptors, a property that can be exploited in the design of highly specific and sensitive materials. frontiersin.org

Development of Novel Synthetic Strategies for Enhanced Analog Diversity

To unlock the full therapeutic and technological potential of this compound, the development of novel and efficient synthetic methodologies is crucial. nih.gov Current research focuses on creating diverse libraries of coumarin analogs by modifying the core structure. mdpi.com This molecular hybridization, combining the coumarin moiety with other pharmacophores, can lead to new compounds with improved activity, reduced side effects, and enhanced specificity. nih.gov Such synthetic endeavors are fundamental to conducting comprehensive structure-activity relationship (SAR) studies, which are essential for optimizing the desired properties of the molecule for specific applications.

Addressing Untapped Biological Targets and Pathways for Therapeutic Innovation

Coumarins are known to interact with a wide array of biological targets, influencing various signaling pathways. frontiersin.org Future research will aim to identify and validate novel biological targets for this compound and its derivatives. This includes exploring its potential to modulate pathways not traditionally associated with coumarin activity, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. nih.govfrontiersin.org By conjugating the coumarin nucleus with other heterocyclic scaffolds, there is potential to create novel drugs that could, for instance, inhibit bacterial DNA gyrase, presenting new avenues for antibacterial therapies. researchgate.net

Challenges and Opportunities in Coumarin Research for Next-Generation Therapeutics

Despite the promising outlook, significant challenges remain in translating coumarin-based research into marketable therapeutics. Issues such as poor solubility, rapid metabolism, and potential toxicity must be systematically addressed. nih.gov Overcoming the chemoresistance barrier of some existing chemotherapeutics is another area where coumarins show potential. frontiersin.org

However, the opportunities are vast. The chemical versatility of the coumarin structure provides a robust platform for the design of new drugs. nih.gov Advances in nanotechnology and drug delivery systems are poised to overcome the bioavailability limitations. nih.gov Continued exploration of molecular hybridization and the study of interactions with various biological receptors will undoubtedly lead to the development of the next generation of coumarin-based therapeutics for a wide range of diseases. mdpi.comresearchgate.net

Q & A

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound derivatives?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Br at C6) to enhance photostability .

- Biological Assays : Test cytotoxicity in PAM 212 keratinocytes to correlate substituents (e.g., allyl vs. dibromopropyl) with activity .

- Crystallography : Single-crystal X-ray structures reveal π-stacking interactions critical for solid-state fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.